(4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Description

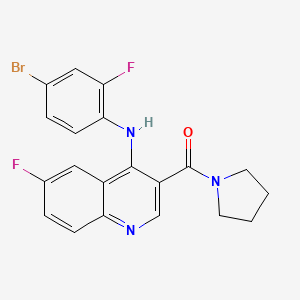

The compound “(4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone” is a fluorinated quinoline derivative with a pyrrolidine-containing methanone group. Its structure features:

- A quinoline core substituted with fluorine at position 4.

- A 4-bromo-2-fluorophenylamino group at position 2.

- A pyrrolidin-1-yl methanone substituent at position 3.

The bromine and fluorine substituents may enhance binding affinity or metabolic stability, while the pyrrolidine group could influence solubility and pharmacokinetics .

Properties

IUPAC Name |

[4-(4-bromo-2-fluoroanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrF2N3O/c21-12-3-5-18(16(23)9-12)25-19-14-10-13(22)4-6-17(14)24-11-15(19)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOUTRUIDIWPRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrF2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, also known as a novel fluoroquinolone derivative, has garnered interest due to its potential biological activities, particularly as an antibacterial agent. This article explores its structure, biological activity, and relevant research findings.

Structural Overview

The compound's structure is characterized by the following:

- Molecular Formula : C21H18BrF2N3O

- Molecular Weight : 446.3 g/mol

- Key Functional Groups :

- Fluoroquinolone core

- Pyrrolidine moiety

- Bromo and fluoro substituents on the aromatic ring

Fluoroquinolones typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The presence of halogen substituents (bromo and fluoro) in this compound may enhance its binding affinity to these targets, potentially improving its efficacy against resistant bacterial strains.

Antibacterial Efficacy

Research indicates that this compound demonstrates significant antibacterial activity against a variety of Gram-negative bacteria. In particular, studies have shown:

- Minimum Inhibitory Concentrations (MIC) :

- Against Escherichia coli: MIC values as low as 0.25 µg/mL.

- Against Klebsiella pneumoniae: Comparable or slightly higher MIC values indicating robust activity.

These findings suggest that the compound is effective even against strains that exhibit resistance to conventional fluoroquinolones.

Case Studies and Experimental Findings

-

In Vitro Assays :

- A study reported the compound's ability to inhibit DNA gyrase and topoisomerase IV in E. coli, with potency comparable to established fluoroquinolones like ciprofloxacin .

- The introduction of fluorine at specific positions was shown to improve antibacterial activity significantly, enhancing both on-target potency and intracellular accumulation .

-

Phototoxicity Studies :

- Similar compounds in the fluoroquinolone class have been associated with phototoxicity, which is a concern for clinical applications. The phototoxicity of this compound was assessed using a 3T3 NRU assay, indicating that structural modifications could mitigate adverse effects while retaining efficacy .

Comparative Analysis

| Compound Name | MIC (µg/mL) | Target Bacteria | Notes |

|---|---|---|---|

| Ciprofloxacin | 0.5 | E. coli | Standard fluoroquinolone |

| Compound A | 0.25 | E. coli | Enhanced potency due to fluorination |

| Compound B | 1 | Klebsiella pneumoniae | Comparable efficacy |

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. The presence of halogen substituents in this compound may enhance its activity against various bacterial strains. Research indicates that similar quinoline derivatives exhibit significant antibacterial effects, making this compound a candidate for further investigation in antimicrobial therapy.

Anticancer Properties

Quinoline-based compounds have shown promise in cancer treatment due to their ability to inhibit specific enzymes involved in tumor growth. Studies on related compounds suggest that (4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone could potentially inhibit cancer cell proliferation by targeting pathways associated with cell cycle regulation and apoptosis .

Neurological Applications

The structure of this compound suggests potential applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their neuroprotective effects, particularly in conditions like Alzheimer's disease. The ability of such compounds to cross the blood-brain barrier could allow them to exert therapeutic effects on central nervous system disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the quinoline core through cyclization reactions.

- Introduction of the bromo and fluoro substituents via halogenation reactions.

- Coupling with pyrrolidine derivatives to form the final product.

Detailed synthetic methods are documented in chemical literature, highlighting reaction conditions such as temperature, solvents, and catalysts necessary for successful synthesis .

Case Study 1: Antibacterial Efficacy

In a study evaluating various quinoline derivatives, compounds structurally similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications at the 4-position of the quinoline ring enhanced activity, supporting the hypothesis that this compound may exhibit similar effects .

Case Study 2: Anticancer Activity

A series of experiments conducted on quinoline derivatives indicated that those with a pyrrolidine substituent exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting that this compound could be further explored as a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related molecules from peer-reviewed literature.

Table 1: Structural and Functional Comparison

Key Findings

Core Structure Differences: The target compound’s quinoline core distinguishes it from pyrazole-based analogs (e.g., compounds in ). Quinoline’s aromatic nitrogen enhances π-π stacking in biological targets, whereas pyrazoles may favor hydrogen bonding due to their two adjacent nitrogen atoms. Fluorine and Bromine Substituents: Both the target compound and pyrazole derivatives in feature bromine and fluorine, but their positions differ. The target’s 4-bromo-2-fluorophenyl group may confer steric and electronic effects distinct from the 4-bromo/4-fluoro substitution in pyrazoles.

Functional Group Impact: The pyrrolidin-1-yl methanone group in the target compound contrasts with the ethanone/butanone groups in pyrazole analogs. Pyrrolidine’s cyclic amine may improve solubility compared to linear ketones . Quinoline Yellow (QY), a sulfonated quinoline, lacks halogen substituents but demonstrates how quinoline derivatives can be tailored for specific applications (e.g., as a dye in 3D cell culture ).

Lumping Strategy Relevance: The lumping strategy groups compounds with similar functional groups (e.g., halogens, amines) for modeling purposes. While the target compound shares halogenation with pyrazole analogs, its quinoline core and pyrrolidine group likely necessitate separate categorization in reaction or pharmacokinetic models.

Structural Comparison Methodology :

- Bit-vector and fingerprint methods would highlight similarities in halogen and amine groups between the target and pyrazole analogs. However, graph-based comparisons would emphasize differences in core structure topology, underscoring the importance of selecting context-appropriate comparison tools.

Table 2: Property-Based Comparison

Critical Analysis of Contradictions and Limitations

- Core vs. Substituent Dominance: While halogen substituents suggest similarities between the target compound and pyrazole analogs, their divergent cores (quinoline vs. pyrazole) imply distinct electronic environments and bioactivity profiles. Graph-based comparisons would classify them as structurally dissimilar despite shared substituents.

- Lumping Feasibility: Though halogenated compounds are often lumped , the target’s unique pyrrolidine-methanone group and quinoline core warrant separate evaluation in drug design workflows.

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of this compound, and how can spectral contradictions be resolved?

- Methodology : Use X-ray crystallography (single-crystal analysis) to resolve ambiguities in stereochemistry, supplemented by -NMR and -NMR for functional group verification. For example, -NMR peaks at δ4.7 (alkyne protons) and δ2.4 (pyrrolidine methylene) can confirm substituent positions . If discrepancies arise (e.g., unexpected splitting patterns), compare with crystallographic data from structurally similar compounds, such as pyrazolo[3,4-b]pyridine derivatives .

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodology : Employ a multi-step reaction sequence with controlled temperature and stoichiometric ratios. For instance, nucleophilic substitution reactions (e.g., using propargyl bromide with potassium carbonate as a base) can achieve quantitative yields, as demonstrated in analogous quinoline derivatives . Optimize solvent systems (e.g., DMF for polar intermediates) and monitor reaction progress via TLC or HPLC retention indices .

Q. What analytical techniques are suitable for purity assessment, and how are retention indices applied?

- Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS for volatile intermediates. Retention indices (Kovats indices) based on n-paraffin standards enable reproducible identification . For non-volatile compounds, LC-MS with electrospray ionization (ESI) is preferred, referencing spectral libraries of brominated fluorophenyl analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodology : Synthesize derivatives with systematic substitutions (e.g., replacing bromine with chlorine or altering pyrrolidine substituents). Test in vitro activity using dose-response assays (e.g., IC determination in enzyme inhibition models) and correlate with computational docking scores (AutoDock Vina or Schrödinger) to identify critical binding interactions . For example, modifications at the 4-bromo-2-fluorophenyl moiety may disrupt hydrophobic interactions with target proteins .

Q. What strategies resolve contradictory data in biological assays (e.g., conflicting IC values across studies)?

- Methodology : Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to validate target engagement. Statistical analysis (ANOVA with Tukey’s post hoc test) identifies outliers, while experimental replication under standardized conditions (e.g., cell passage number, serum batch) minimizes variability . For example, discrepancies in kinase inhibition data may arise from differences in ATP concentrations .

Q. How can metabolic stability and in vivo pharmacokinetics (PK) be assessed for this compound?

- Methodology : Use hepatic microsomal assays (human or rodent) to measure metabolic half-life () and identify major metabolites via LC-MS/MS. In vivo PK studies in rodents (IV/PO dosing) quantify bioavailability (, leveraging protocols from vasorelaxant drug evaluations . For example, fluorophenyl groups may enhance metabolic resistance compared to hydroxylated analogs .

Q. What computational approaches predict off-target interactions or toxicity?

- Methodology : Perform molecular dynamics (MD) simulations (GROMACS or AMBER) to assess binding promiscuity across protein families (e.g., cytochrome P450 isoforms). Machine learning models (e.g., DeepTox) prioritize compounds with low predicted hepatotoxicity, validated by in vitro cytotoxicity screening (e.g., HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.